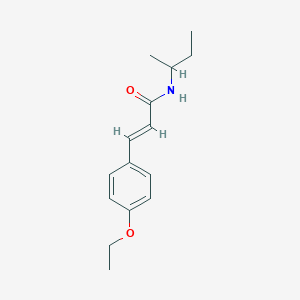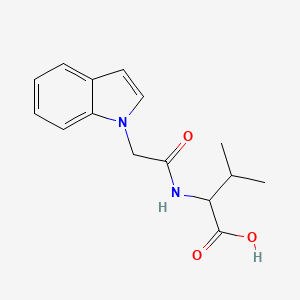![molecular formula C26H24O6 B5464909 2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate](/img/structure/B5464909.png)
2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate, also known as DMAPB, is a synthetic compound that belongs to the family of benzophenone derivatives. It has been found to possess various biological activities, including anti-inflammatory and anti-cancer properties.
作用机制
The exact mechanism of action of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and anti-cancer effects by modulating the activity of nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3) pathways. NF-κB and STAT3 are transcription factors that regulate the expression of genes involved in inflammation and cancer progression. This compound has been shown to inhibit the activation of NF-κB and STAT3, leading to the downregulation of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages and other immune cells. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Moreover, this compound has been shown to inhibit the growth and metastasis of cancer cells in various preclinical models.
实验室实验的优点和局限性
One of the major advantages of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate is its potent anti-inflammatory and anti-cancer properties. It has been shown to be effective in various preclinical models of inflammation and cancer. Moreover, this compound is relatively easy to synthesize and purify, making it a suitable compound for laboratory experiments. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the research on 2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate. One of the areas of interest is the development of more potent and selective analogs of this compound. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of this compound. Moreover, the potential use of this compound as a therapeutic agent for various inflammatory and cancerous diseases needs to be explored further. Finally, the development of novel drug delivery systems for this compound may enhance its bioavailability and efficacy in vivo.
合成方法
The synthesis of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate involves the condensation reaction of 3-(3,4-dimethoxyphenyl)acrylic acid and 2-methyl-5-methoxybenzoyl chloride in the presence of a base catalyst. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure this compound.
科学研究应用
2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Moreover, this compound has been shown to inhibit the growth and metastasis of cancer cells in various preclinical models.
属性
IUPAC Name |
[2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl] 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O6/c1-17-7-5-6-8-20(17)26(28)32-24-16-19(29-2)11-12-21(24)22(27)13-9-18-10-14-23(30-3)25(15-18)31-4/h5-16H,1-4H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBYFMWZBMYFSC-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=CC(=C2)OC)C(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=CC(=C2)OC)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(2-hydroxyethyl)-4(3H)-quinazolinone](/img/structure/B5464827.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5464828.png)
![N-(2-hydroxy-5-nitrophenyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5464836.png)

![N-ethyl-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinamine](/img/structure/B5464845.png)
![N-(isoxazol-3-ylmethyl)-7-(pyridazin-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5464849.png)
![1-methyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-diazepane](/img/structure/B5464864.png)
![7-acetyl-N-(2-methoxy-1-methylethyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5464871.png)
![1-[(3-fluorophenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5464880.png)
![2-methoxy-N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}acetamide](/img/structure/B5464887.png)
![5-{[4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}quinoline](/img/structure/B5464894.png)
![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-1-adamantanecarboxamide](/img/structure/B5464898.png)
![4-({5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)-4-oxo-2-butenoic acid](/img/structure/B5464904.png)